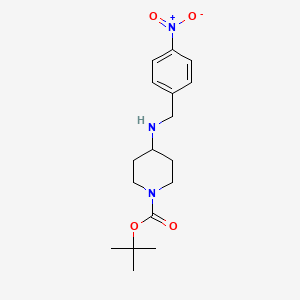

tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃, 400 MHz):

- ¹³C NMR (CDCl₃, 100 MHz):

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

- ESI-MS : A molecular ion peak at m/z 336.2 [M+H]⁺.

- Fragmentation patterns include loss of the tert-butyl group (m/z 280.1) and the nitrobenzyl moiety (m/z 155.0).

X-ray Crystallographic Studies

While direct X-ray data for this compound is limited, analogous structures (e.g., 4-(4-nitrophenyl)thiomorpholine) reveal that:

- The piperidine ring adopts a chair conformation with the Boc group in an equatorial position to minimize steric hindrance.

- The nitrobenzylamino substituent lies axial, stabilized by intramolecular hydrogen bonding between the NH group and the nitro oxygen.

- Crystal packing is influenced by weak C–H···O interactions between aromatic protons and nitro groups.

Tautomeric and Conformational Analysis

Tautomerism

Tautomerism is not observed due to the absence of enolizable protons. The compound exists exclusively in the amine form , with the nitro group remaining in the para position.

Properties

IUPAC Name |

tert-butyl 4-[(4-nitrophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-8-14(9-11-19)18-12-13-4-6-15(7-5-13)20(22)23/h4-7,14,18H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMWLMWCLRIPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670765 | |

| Record name | tert-Butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888944-25-0 | |

| Record name | tert-Butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The preparation of tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate typically follows a multi-step synthetic strategy:

Step 1: Formation of the Piperidine Ring

The piperidine skeleton can be constructed via several established methods, including:- Reduction of pyridine derivatives to saturated piperidines.

- Cyclization reactions involving intramolecular nucleophilic attack or reductive amination.

- Palladium-catalyzed coupling or ring-closing metathesis techniques.

These methods are well-documented in the literature, with reductive amination and nucleophilic displacement being prominent for substituted piperidines synthesis.

Step 2: Introduction of the 4-Nitrobenzylamino Group

The key functionalization involves nucleophilic substitution of a piperidine nitrogen with 4-nitrobenzylamine. This typically occurs under basic conditions to facilitate the displacement reaction, ensuring selective mono-substitution at the piperidine nitrogen.Step 3: Protection via tert-Butyl Carbamate (Boc) Group

The final step involves esterification of the piperidine nitrogen with tert-butyl chloroformate in the presence of a base such as triethylamine or N,N-diisopropylethylamine. This Boc protection stabilizes the amine functionality for further synthetic manipulation or purification.

Detailed Preparation Protocols and Reaction Conditions

Research Findings and Mechanistic Insights

Piperidine Ring Formation Mechanisms

Intramolecular nucleophilic attack and reductive amination routes provide stereochemical control and versatility in piperidine synthesis. Reductive amination, in particular, enables direct formation of substituted piperidines from aldehydes and amines under mild conditions.Nucleophilic Substitution Efficiency

The introduction of the 4-nitrobenzylamino group is facilitated by the electron-withdrawing nitro group, which stabilizes the intermediate and promotes nucleophilic attack. The reaction proceeds efficiently under basic conditions, with minimal side reactions reported.Boc Protection Stability

The tert-butyl carbamate group is widely used due to its stability under a variety of reaction conditions and ease of removal under acidic conditions. The protection step is generally high yielding and critical for isolating pure intermediate compounds.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|---|

| Piperidine Ring Formation | Reduction, Cyclization, Pd-catalysis | Catalytic hydrogenation, reductive amination, ring-closing metathesis | High stereocontrol, versatile | Requires careful control of stereochemistry |

| 4-Nitrobenzylamino Group Introduction | Nucleophilic substitution | 4-Nitrobenzylamine, base, polar aprotic solvent | Selective substitution, mild conditions | Electron-withdrawing nitro group aids reactivity |

| Boc Protection | Esterification | tert-Butyl chloroformate, base, low temperature | High yield, protects amine group | Requires dry conditions to avoid side reactions |

Additional Considerations

Purification Techniques

Purification of intermediates and final product is typically achieved by column chromatography, recrystallization, or preparative HPLC to ensure high purity suitable for pharmaceutical applications.Scale-Up and Industrial Production

Industrial synthesis may employ continuous flow reactors for better control over reaction parameters and enhanced safety, particularly during the handling of reactive intermediates and protecting groups.Environmental and Safety Aspects Use of greener solvents and minimizing hazardous reagents are ongoing research areas to improve the environmental footprint of the synthesis process.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a protective moiety for the piperidine nitrogen. Acidic conditions facilitate its cleavage to yield the free amine.

The free amine generated can undergo further functionalization, such as acylation or alkylation, to synthesize derivatives like fentanyl analogs .

Reduction of the Nitro Group

The 4-nitrobenzyl substituent is susceptible to catalytic hydrogenation or chemical reduction, converting it into an aminobenzyl group.

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 h | Reduction to 4-aminobenzyl derivative | 92% | |

| Fe/HCl, H₂O, reflux, 3 h | Nitro → amine conversion via acidic reduction | 88% |

The resulting amine can participate in condensation reactions or serve as a precursor for heterocyclic systems .

Nucleophilic Substitution at the Piperidine Nitrogen

After Boc deprotection, the free amine on the piperidine ring can react with electrophiles.

These modifications are pivotal for tuning pharmacokinetic properties in drug discovery .

Functionalization of the Aromatic Nitro Group

The nitro group can undergo electrophilic aromatic substitution (e.g., nitration, sulfonation) or serve as a directing group.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration with HNO₃/H₂SO₄ | 0°C, 1 h | 3-nitro-4-nitrobenzyl derivative | 65% | |

| Bromination with Br₂/FeBr₃ | DCM, RT, 4 h | 4-bromo-nitrobenzyl intermediate | 70% |

Coupling Reactions via the Amine Group

The deprotected amine participates in cross-coupling reactions to form urea or amide bonds.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Urea formation with phenyl isocyanate | DCM, RT, 12 h | Symmetrical urea derivative | 82% | |

| Amide synthesis via EDC/HOBt coupling | DMF, RT, 24 h | Peptide-like conjugate | 85% |

Cyclization Reactions

Intramolecular cyclization can yield fused heterocycles under specific conditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thermal cyclization in toluene, 110°C, 8 h | Piperidine-fused quinazolinone | 68% |

Key Reactivity Insights

-

Boc Deprotection : Critical for unmasking reactive amine sites .

-

Nitro Reduction : Enables diversification of the benzyl moiety for downstream applications .

-

Steric Effects : The bulky tert-butyl group influences reaction rates and regioselectivity .

This compound’s versatility underscores its role in synthesizing bioactive molecules, particularly opioids and kinase inhibitors . Experimental protocols emphasize controlled conditions to optimize yields and purity.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to tert-butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate have been tested for their efficacy against various bacterial strains. In particular, studies have shown that modifications to the piperidine structure can enhance selectivity against microbial cells while minimizing toxicity to mammalian cells .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. A study involving similar piperidine derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The introduction of nitro groups has been associated with increased cytotoxicity against specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Neurological Applications

Due to its piperidine backbone, there is potential for this compound to interact with neurotransmitter systems. Research indicates that piperidine derivatives can serve as ligands for various receptors, including dopamine and serotonin receptors, which are critical in treating neurological disorders such as depression and schizophrenia .

Synthesis Overview

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : Starting from commercially available precursors, the piperidine ring is formed through cyclization reactions.

- Introduction of the Nitrobenzylamino Group : This step often involves nucleophilic substitution reactions where a nitrobenzylamine is introduced to the piperidine derivative.

- Carboxylation : The tert-butyl ester is introduced to enhance solubility and bioavailability.

The general reaction scheme can be summarized as follows:

Yield and Purification

Typical yields for this synthesis range from 70% to 90%, depending on the specific reaction conditions employed (temperature, solvent choice, etc.). Purification is commonly achieved through column chromatography or recrystallization techniques .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth effectively at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzylamino group can participate in redox reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

- In contrast, the difluoro substituent in the 3,4-difluorobenzyl analog () offers similar electronic effects but with improved metabolic stability due to fluorine’s inertness .

- Heterocyclic Substituents : Pyridine () and pyrazole () substituents introduce aromaticity and basicity, altering solubility and target interactions. For example, pyridine-containing analogs may exhibit enhanced binding to metal ions in enzyme active sites .

- Polar vs.

Physicochemical Properties

- The 3-chloro-2-nitroanilino analog () has higher lipophilicity due to the chloro group, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- The pyridine-containing analog () shows lower LogP, favoring solubility in polar solvents, which is advantageous for intravenous formulations .

Biological Activity

tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate (CAS Number: 888944-25-0) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a piperidine ring, and a nitrobenzylamino side chain, which contribute to its pharmacological profile. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C17H25N3O4

- Molecular Weight : 335.404 g/mol

- Structural Characteristics : The compound contains a piperidine ring substituted with a nitrobenzylamino group and a tert-butyl ester, which may influence its solubility and interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological targets, including G-protein coupled receptors (GPCRs), which play significant roles in numerous physiological processes. Specifically, the compound is hypothesized to exhibit agonistic activity on receptors involved in metabolic regulation.

Pharmacological Potential

Recent studies have highlighted the potential of piperidine derivatives in treating conditions such as type 2 diabetes mellitus (T2DM), obesity, and certain cancers. The compound's structural features suggest it may act as an agonist for receptors like GPR119, which is implicated in insulin secretion and glucose homeostasis.

In Vitro Studies

A study focused on related piperidine derivatives demonstrated their ability to activate GPR119, leading to increased levels of glucagon-like peptide-1 (GLP-1), which is beneficial for glucose metabolism. Compounds exhibiting high binding affinity to GPR119 have shown promise as potential treatments for T2DM by enhancing insulin secretion and reducing blood glucose levels .

Case Studies

- GPR119 Agonism :

- Cytotoxicity Assessments :

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| GPR119 Agonism | Enhanced insulin secretion; potential anti-diabetic effects |

| Antiproliferative | Significant cytotoxic effects against cancer cell lines |

| Metabolic Regulation | Potential modulation of glucose homeostasis |

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or reductive amination to introduce the 4-nitrobenzylamino group to a piperidine scaffold. A tert-butyl carboxylate protecting group is often introduced via Boc-protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine . Intermediates are characterized using:

Q. What safety protocols are critical when handling this compound in the lab?

- Respiratory protection : Use fume hoods and N95 masks due to potential dust inhalation risks.

- Skin/eye protection : Wear nitrile gloves and goggles, as nitro groups can cause irritation .

- Storage : Store in amber glass bottles at room temperature (RT) under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of 4-nitrobenzylamine to the piperidine core?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity.

- Catalysis : Use coupling agents like HATU or EDC/HOBt for amide bond formation, monitored by TLC or LC-MS .

- Temperature control : Reactions are typically run at 0–25°C to minimize side products (e.g., over-alkylation) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Q. What strategies are recommended for assessing the compound’s potential as a pharmacophore in drug discovery?

- In silico docking : Screen against targets like GPCRs or kinases using software (e.g., AutoDock Vina).

- In vitro assays : Test solubility in PBS (pH 7.4) and metabolic stability in liver microsomes.

- Structure-Activity Relationship (SAR) : Modify the nitro group to sulfonamide or cyano derivatives to evaluate potency shifts .

Methodological Considerations

Q. How is the purity of the compound validated for use in biological studies?

- Analytical HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency confirms batch-to-batch reproducibility.

- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C: 58.5%, N: 10.2% for C₁₇H₂₄N₃O₄) .

- Karl Fischer titration : Ensure water content <0.5% to prevent degradation .

Q. What are the best practices for scaling up synthesis from mg to gram quantities?

- Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., Boc deprotection with TFA).

- Continuous extraction : Use centrifugal partition chromatography (CPC) for high-yield purification .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between theoretical and observed molecular weights in MS?

Q. What metrics should be reported in publications to ensure reproducibility?

- Reaction details : Molar ratios, solvent purity, and stirring speed.

- Chromatographic conditions : Mobile phase composition (e.g., 70:30 MeCN/H₂O) and column lot number.

- Crystallization data : Solvent system and cooling rate (e.g., 0.5°C/min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.